molecular formula C16H16N4S B7731170 3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

Cat. No.: B7731170
M. Wt: 296.4 g/mol
InChI Key: XIENVKCELBMITQ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a methylthio group substituted with a 4-methylphenyl moiety at position 3 and a phenyl group at position 4. This compound is synthesized via conventional alkylation methods, where a thiol intermediate reacts with a halide in the presence of a base and catalyst, as described in similar triazole-thiol alkylation protocols .

Triazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer activities due to their ability to inhibit enzymes like lanosterol demethylase or interact with nucleic acids . The methylthio group in this compound likely increases lipophilicity, improving membrane permeability compared to hydroxyl or carboxyl substituents .

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-12-7-9-13(10-8-12)11-21-16-19-18-15(20(16)17)14-5-3-2-4-6-14/h2-10H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIENVKCELBMITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with phenylhydrazine and formic acid to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives with different functional groups.

Scientific Research Applications

3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: The compound’s biological activity also extends to potential therapeutic applications. It is being investigated for its potential use in treating infections and other diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The triazole ring plays a crucial role in binding to the active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

  • Substituents : 2,4-Dichlorophenyl (position 3), 3-fluorobenzylthio (position 5).

3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Substituents : 2-Methylbenzylthio (position 3), 3,4,5-trimethoxyphenyl (position 5).
  • Impact : The methoxy groups at positions 3, 4, and 5 on the phenyl ring could enhance solubility and π-π stacking interactions, making this compound a candidate for anticancer applications .

3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT)

  • Substituents : Phenyl (position 3), mercapto (position 5).
  • Impact : The mercapto group (-SH) increases reactivity but may reduce stability due to oxidation susceptibility. PAMT’s crystal structure analysis reveals planar geometry, facilitating stacking interactions absent in the target compound .

Physicochemical Properties

  • Lipophilicity : The methylthio group in the target compound (logP ≈ 3.2, predicted) provides higher lipophilicity than mercapto (-SH, logP ≈ 2.1) or hydroxyl (-OH, logP ≈ 1.5) analogues, improving blood-brain barrier penetration .
  • Solubility : The absence of polar groups reduces aqueous solubility compared to methoxy-substituted triazoles (e.g., 3,4,5-trimethoxyphenyl derivative) .
  • Stability : The 4-methylphenyl group enhances steric protection against enzymatic degradation compared to halogenated derivatives .

Data Table: Comparative Analysis of 1,2,4-Triazole Derivatives

Compound Name Substituents (Position) Biological Activity logP (Predicted) Synthesis Yield Key Reference
3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine 4-Methylphenyl (methylthio, 3), phenyl (5) Antimicrobial (predicted) 3.2 60–70%
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 2,4-Dichlorophenyl (3), 3-fluorobenzyl (5) Not reported 3.8 55–65%
3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Methylbenzyl (3), 3,4,5-trimethoxyphenyl (5) Anticancer (predicted) 2.5 70–75%
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) Phenyl (3), mercapto (5) Not reported 2.1 50–60%
3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole 4-Methylphenyl (3), phenyl (5) Not reported 3.0 80–85%

Key Research Findings

Substituent-Driven Activity : Electron-donating groups (e.g., methyl, methoxy) improve solubility and target affinity, while electron-withdrawing groups (e.g., chlorine, fluorine) enhance reactivity but reduce metabolic stability .

Synthetic Efficiency : Microwave synthesis significantly improves yields and reduces reaction times compared to conventional methods .

Structural Insights : Crystal structure analyses of triazoles (e.g., PAMT) highlight planar geometries that facilitate intermolecular interactions, a feature likely shared by the target compound .

Biological Activity

3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, antifungal, and anticancer therapies. The unique structure of this compound, which includes a triazole ring and various substituents, contributes to its biological efficacy.

Chemical Structure and Properties

The IUPAC name for this compound is 3-[(4-methylphenyl)methylthio]-5-phenyl-1,2,4-triazol-4-amine. Its molecular formula is C16H16N4SC_{16}H_{16}N_4S, with a molecular weight of 300.38 g/mol. The compound features a triazole ring that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H16N4S
Molecular Weight300.38 g/mol
IUPAC Name3-[(4-methylphenyl)methylthio]-5-phenyl-1,2,4-triazol-4-amine
CAS NumberNot specified

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial and antifungal activities. The mechanism of action typically involves inhibition of ergosterol synthesis in fungal cells, which is essential for maintaining cell membrane integrity. Studies have shown that derivatives of 1,2,4-triazoles can effectively combat various strains of bacteria and fungi.

Case Study: Antibacterial Efficacy
A study highlighted the antibacterial activity of related triazole compounds against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives had potent effects comparable to established antibiotics . Molecular docking studies further confirmed strong binding affinities to bacterial enzyme targets.

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been explored. Compounds similar to this compound demonstrated significant free radical scavenging activity in assays such as DPPH and ABTS. The ability to neutralize free radicals suggests potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

Preliminary studies have suggested that triazole derivatives possess anticancer properties. For instance, certain compounds have shown cytotoxic effects against leukemia cell lines with IC50 values indicating significant potency. These findings suggest that the triazole scaffold may be a promising lead in cancer drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical metabolic pathways in pathogens.
  • Binding Affinity : High binding affinities to active sites on target enzymes disrupt normal cellular functions.
  • Radical Scavenging : The structure allows for effective neutralization of reactive oxygen species.

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